molecular formula C12H15IN2O B11788717 (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one

(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one

Cat. No.: B11788717
M. Wt: 330.16 g/mol
InChI Key: FMKFFMREMSEBSD-USUYBEQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[310]hexan-3-one is a complex organic compound characterized by its unique bicyclic structure and the presence of an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic hexane ring and the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the pyrazole ring.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its interactions with biological targets to identify therapeutic applications.

Medicine

In medicine, this compound may serve as a lead compound for developing new pharmaceuticals. Its ability to undergo various chemical modifications allows for the design of derivatives with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic hexane derivatives and pyrazole-containing molecules. Examples are:

  • (1R,5S,6R)-6-(3-chloro-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one
  • (1R,5S,6R)-6-(3-bromo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one

Uniqueness

The presence of the iodine atom in (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one distinguishes it from its analogs. This iodine atom can participate in unique chemical reactions, offering distinct advantages in synthesis and application.

Properties

Molecular Formula

C12H15IN2O

Molecular Weight

330.16 g/mol

IUPAC Name

(1S,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one

InChI

InChI=1S/C12H15IN2O/c1-6(2)15-10(5-11(13)14-15)12-8-3-7(16)4-9(8)12/h5-6,8-9,12H,3-4H2,1-2H3/t8-,9+,12?

InChI Key

FMKFFMREMSEBSD-USUYBEQLSA-N

Isomeric SMILES

CC(C)N1C(=CC(=N1)I)C2[C@H]3[C@@H]2CC(=O)C3

Canonical SMILES

CC(C)N1C(=CC(=N1)I)C2C3C2CC(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.